molecular formula C14H18N4O2 B1622209 Mexafylline CAS No. 80294-25-3

Mexafylline

Cat. No.: B1622209
CAS No.: 80294-25-3
M. Wt: 274.32 g/mol
InChI Key: ZYAHJRHHDCHNMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mexafylline can be synthesized through a multi-step process starting from theophylline. The key steps involve the alkylation of theophylline with cyclohexenylmethyl bromide under basic conditions to introduce the cyclohexenylmethyl group at the nitrogen atom of the xanthine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Mexafylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the xanthine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced xanthine derivatives, and substituted xanthine compounds.

Scientific Research Applications

Mexafylline has been explored for various scientific research applications:

Mechanism of Action

Mexafylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and relaxation of smooth muscle in the respiratory tract. Additionally, this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness of Mexafylline: this compound’s unique structure, with the cyclohexenylmethyl group, distinguishes it from other xanthine derivatives. This structural modification may confer different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in specific therapeutic contexts.

Properties

CAS No.

80294-25-3

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H18N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3,(H,15,16)

InChI Key

ZYAHJRHHDCHNMX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C

Origin of Product

United States

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